5-(Bromomethyl)-5-methylspiro[2.3]hexane
描述
属性
分子式 |
C8H13Br |
|---|---|
分子量 |
189.09 g/mol |
IUPAC 名称 |
5-(bromomethyl)-5-methylspiro[2.3]hexane |
InChI |
InChI=1S/C8H13Br/c1-7(6-9)4-8(5-7)2-3-8/h2-6H2,1H3 |
InChI 键 |
IQPXGWRXWQISNB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(C1)CC2)CBr |
产品来源 |
United States |
Reactivity and Mechanistic Studies of 5 Bromomethyl 5 Methylspiro 2.3 Hexane
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The bromomethyl group in 5-(bromomethyl)-5-methylspiro[2.3]hexane is attached to a quaternary carbon, creating a neopentyl-like structure. This substitution pattern significantly hinders the progress of classical nucleophilic substitution reactions.
Nucleophilic substitution reactions at a primary carbon, such as the one bearing the bromine atom in this compound, are typically expected to proceed via an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom, leading to an inversion of stereochemistry. However, the presence of the bulky spiro[2.3]hexane group, particularly the quaternary spiro carbon adjacent to the bromomethyl group, creates substantial steric hindrance. This steric congestion severely impedes the approach of a nucleophile to the backside of the carbon-bromine bond, making a direct S(_N)2 reaction extremely slow. Studies on analogous neopentyl halides have shown that they are notoriously unreactive in S(_N)2 reactions for this reason.
An alternative S(_N)1 pathway is also highly unfavorable. The S(_N)1 mechanism involves the formation of a carbocation intermediate upon the departure of the leaving group. In the case of this compound, this would result in a primary carbocation, which is inherently unstable and requires a significant amount of energy to form. Therefore, nucleophilic substitution reactions on this compound are generally sluggish and may require forcing conditions or alternative mechanistic pathways.
Reactivity with Oxygen-Centered Nucleophiles (e.g., alcohols, carboxylates)
Reactions of this compound with oxygen-centered nucleophiles such as alcohols (alkanolysis) and carboxylates are expected to be very slow under neutral or basic conditions due to the aforementioned steric hindrance. Forcing conditions, such as high temperatures and the use of strong, non-hindered bases to generate alkoxides or carboxylates, might promote a slow substitution. However, these conditions could also favor elimination reactions or rearrangements.
Under acidic conditions, particularly with alcohols, a solvolysis reaction might be considered. However, the formation of the unstable primary carbocation makes a direct S(_N)1 solvolysis improbable. It is plausible that under forcing acidic conditions, neighboring group participation from the cyclopropane (B1198618) ring could facilitate the departure of the bromide, leading to rearranged products.
| Nucleophile | Expected Product(s) | Probable Mechanism | Reaction Rate | Notes |
| Methanol (CH₃OH) | 5-(Methoxymethyl)-5-methylspiro[2.3]hexane | Extremely slow S(_N)2 | Very Slow | High temperatures may be required. Potential for rearranged products via neighboring group participation. |
| Acetate (CH₃COO⁻) | 5-(Acetoxymethyl)-5-methylspiro[2.3]hexane | Slow S(_N)2 | Very Slow | Requires a suitable counter-ion and polar aprotic solvent. |
Reactivity with Nitrogen-Centered Nucleophiles (e.g., amines, azides)
Nitrogen-centered nucleophiles, such as amines and azides, are generally good nucleophiles. However, their reactivity towards this compound is also severely limited by steric hindrance.
Primary and secondary amines would be expected to react via a slow S(_N)2 pathway to yield the corresponding substituted amines. The use of a non-nucleophilic base may be necessary to neutralize the HBr formed. The azide (B81097) ion (N₃⁻) is a potent nucleophile and, due to its linear shape, might be slightly more effective at overcoming the steric barrier compared to bulkier nucleophiles.
| Nucleophile | Expected Product(s) | Probable Mechanism | Reaction Rate | Notes |
| Ammonia (B1221849) (NH₃) | 5-(Aminomethyl)-5-methylspiro[2.3]hexane | Slow S(_N)2 | Very Slow | A large excess of ammonia would be needed to prevent multiple alkylations. |
| Sodium Azide (NaN₃) | 5-(Azidomethyl)-5-methylspiro[2.3]hexane | Slow S(_N)2 | Slow | Azide is a good nucleophile and may show slightly better reactivity than others. |
Reactivity with Carbon-Centered Nucleophiles (e.g., enolates, Grignard reagents)
Carbon-centered nucleophiles, such as enolates and Grignard reagents, are typically strong bases and can also be potent nucleophiles. However, their reaction with this compound is complicated by both steric hindrance and their basicity.
Enolates, being bulky and basic, are likely to favor elimination over substitution, although the steric hindrance at the β-carbon might also disfavor elimination to some extent. Grignard reagents are highly unlikely to undergo a substitution reaction with this substrate. Their strong basicity would likely lead to proton abstraction if any acidic protons are available, or they may remain unreactive towards substitution.
| Nucleophile | Expected Product(s) | Probable Mechanism | Reaction Rate | Notes |
| Acetone (B3395972) Enolate | 2-(5-Methylspiro[2.3]hexan-5-yl)propan-2-one | Very slow S(_N)2 | Extremely Slow | Elimination reactions are a likely side reaction. |
| Phenylmagnesium Bromide | No reaction or complex mixture | Unlikely | Extremely Slow | The high basicity of the Grignard reagent makes substitution improbable. |
Influence of Stereochemistry on Nucleophilic Substitution Pathways
The spiro[2.3]hexane system possesses stereogenic centers. The stereochemistry of the spirocyclic core can influence the accessibility of the reaction center. While a direct S(_N)2 reaction would proceed with inversion of configuration at the methylene (B1212753) carbon (if it were chiral), the primary challenge remains the steric blockade of the backside attack.
More significantly, the stereochemical arrangement of the cyclopropane ring relative to the bromomethyl group could be crucial for any potential neighboring group participation. If the C-C bonds of the cyclopropane ring are suitably oriented, they can act as internal nucleophiles, assisting in the displacement of the bromide ion. This anchimeric assistance would lead to the formation of a non-classical carbocation, which could then be attacked by an external nucleophile, likely resulting in a mixture of retained and rearranged products. The specific stereoisomer of this compound would dictate the feasibility and outcome of such a pathway.
Ring-Opening Reactions of the Strained Spiro[2.3]hexane System
The spiro[2.3]hexane skeleton contains two highly strained rings: a cyclopropane and a cyclobutane (B1203170), fused at a single carbon atom. The inherent ring strain, particularly of the cyclopropane ring, makes this system susceptible to ring-opening reactions under certain conditions.
Cyclopropane Ring Opening Reactions
The three-membered cyclopropane ring is the most strained part of the spiro[2.3]hexane system and is therefore the most likely to undergo ring-opening. These reactions are typically promoted by electrophiles, radical initiators, or certain nucleophiles, and are driven by the release of ring strain.
Under acidic conditions, protonation of the cyclopropane ring can lead to a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. In the case of this compound, the presence of the electron-withdrawing bromomethyl group and the methyl group would influence the site of protonation and the subsequent bond cleavage.
Radical-induced ring-opening of cyclopropanes is also a known process. The reaction would likely proceed via the formation of a cyclopropylcarbinyl radical, which can rearrange to a more stable homoallylic radical.
Certain nucleophilic attacks, particularly with strong, soft nucleophiles, can also induce the opening of activated cyclopropane rings. However, for an unactivated system like in this compound, this is less common without the presence of an activating group on the ring itself.
The interplay between the reactivity of the bromomethyl group and the propensity for ring-opening of the cyclopropane ring is a key aspect of the chemistry of this molecule. For instance, attempts to perform nucleophilic substitution under forcing conditions might inadvertently trigger ring-opening, leading to a complex mixture of products.
| Reagent/Condition | Expected Product Type | Probable Mechanism | Notes |
| Strong Acid (e.g., HBr, H₂SO₄) | Rearranged haloalkanes or alcohols (after hydrolysis) | Electrophilic ring opening | The regioselectivity will depend on carbocation stability. |
| Radical Initiator (e.g., AIBN, heat) | Rearranged bromoalkenes | Radical ring opening | Involves cyclopropylcarbinyl radical rearrangement. |
Cyclobutane Ring Opening Reactions
There are currently no published studies focusing on the cyclobutane ring-opening reactions of this compound. Scientific literature does not provide experimental data or theoretical calculations on how the strained cyclobutane ring in this specific molecule behaves under various conditions, such as thermal, acidic, or basic environments. The influence of the bromomethyl and methyl substituents on the spirocyclic core in promoting or directing ring-opening has not been investigated.
Chemoselectivity and Regioselectivity in Ring-Opening Processes
In the absence of studies on the ring-opening reactions of this compound, there is no information regarding the chemoselectivity or regioselectivity of such processes. It is therefore not known which bonds would preferentially cleave or where potential nucleophiles or reagents would attack the molecule during a ring-opening event.
Rearrangement Reactions of this compound
Wagner-Meerwein Type Rearrangements
No documented research exists on Wagner-Meerwein or other carbocation-mediated rearrangements of this compound. The generation of a carbocation, for instance through the heterolytic cleavage of the carbon-bromine bond, would be a prerequisite for such a rearrangement. However, the subsequent migratory aptitude of the alkyl groups within the spiro[2.3]hexane framework and the potential for ring expansion or contraction have not been experimentally verified or computationally modeled for this compound.
Radical-Mediated Rearrangements
The scientific literature contains no reports on radical-mediated rearrangements involving this compound. The formation of a radical at the bromomethyl position and any subsequent rearrangement pathways remain unexplored.
Metal-Catalyzed Transformations of this compound (excluding core formation)
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
There is no available research detailing the participation of this compound in metal-catalyzed cross-coupling reactions. While the presence of a bromomethyl group suggests potential for reactions like Suzuki, Heck, or Sonogashira couplings, no studies have been published that demonstrate the feasibility, scope, or optimized conditions for such transformations with this specific substrate. Consequently, no data on reaction yields, catalyst systems, or product characterization can be provided.
Cyclization Reactions Initiated by Bromine Departure
The departure of the bromide leaving group from this compound is anticipated to generate a primary carbocation. However, the high energy and instability of such an intermediate suggest that its formation is likely assisted by neighboring group participation, a phenomenon where an adjacent group stabilizes the developing positive charge. In this particular molecule, the strained cyclobutyl ring can participate in the reaction, leading to a more stable, non-classical carbocation intermediate.
This anchimeric assistance facilitates the departure of the bromide and initiates a cascade of rearrangements and cyclizations. The participation of the C-C sigma bonds of the cyclobutane ring can lead to the formation of a bridged intermediate. Subsequent attack by an internal or external nucleophile can result in a variety of products.
One of the most probable intramolecular reactions for this compound, following bromine departure, is a cyclization process to form a new ring system. The proximity of the developing positive charge to the spiro-fused cyclopropane and cyclobutane rings allows for intramolecular alkylation. This can lead to the formation of highly strained and unique polycyclic frameworks. For instance, the participation of the cyclobutyl ring could lead to the formation of a dispiro[2.0.2.1]heptane derivative through a ring-expansion/cyclization sequence.
The solvolysis of related systems, such as cyclopropylmethyl and cyclobutyl halides, is well-documented to proceed through common non-classical carbocation intermediates, resulting in a mixture of rearranged products. For example, the solvolysis of cyclopropylmethyl chloride in aqueous ethanol (B145695) yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol. scribd.com This indicates that the carbocation is delocalized over the cyclopropylmethyl and cyclobutyl frameworks. A similar scenario is expected for this compound, where the initial carbocation can rearrange to more stable structures before or during the cyclization event.
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
The reaction kinetics of transformations involving this compound are significantly influenced by the steric hindrance around the reaction center and the strain energy of the spiro[2.3]hexane core. The carbon atom bearing the bromomethyl group is a neopentyl-like center, which is known to be exceptionally unreactive in S(_N)2 reactions due to the steric bulk of the adjacent quaternary carbon. For instance, 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) reacts orders of magnitude slower than simpler primary alkyl bromides in S(_N)2 reactions. pearson.com This steric hindrance would dramatically slow down any direct bimolecular substitution at the bromomethyl group of the title compound.
Consequently, any reaction involving the departure of the bromide ion is more likely to proceed through an S(_N)1-like mechanism, albeit one that is heavily influenced by neighboring group participation. The rate of such a reaction would be independent of the concentration of an external nucleophile and would be highly dependent on the solvent polarity and the ability of the solvent to stabilize the resulting carbocationic intermediate.
The thermodynamic profile of these reactions is governed by the change in ring strain. Spiro[2.3]hexane possesses significant ring strain due to the presence of both a cyclopropane and a cyclobutane ring fused at a single carbon atom. The strain energy of cyclopropane is approximately 27.5 kcal/mol, and that of cyclobutane is about 26.3 kcal/mol. While the total strain energy of spiro[2.3]hexane is not simply the sum of these values, it is expected to be substantial. Any transformation that leads to a release of this ring strain will be thermodynamically favored. For example, a rearrangement that expands one of the small rings to a more stable five- or six-membered ring would be energetically downhill.
| Compound | Structure | Relative Rate of Solvolysis (k_rel) |
| Ethyl bromide | CH(_3)CH(_2)Br | 1 |
| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | (\sim 10^{-5}) |
| Cyclopropylmethyl bromide | c-(CH(_2))(_2)CHCH(_2)Br | (\sim 10^{2}) |
| This compound | C(8)H({13})Br | Estimated to be slow due to neopentyl-like hindrance, but potentially accelerated by neighboring group participation of the strained rings. |
Note: The relative rate for this compound is an estimation based on structural analogy and has not been experimentally determined.
The thermodynamic stability of the potential products of cyclization can be assessed by considering the strain energies of the resulting polycyclic systems. The formation of a less strained ring system, such as a cyclopentane (B165970) or cyclohexane (B81311) ring, would be a strong driving force for the reaction. Computational studies could provide valuable insights into the energies of the intermediates and transition states involved in these transformations, allowing for a more quantitative understanding of the reaction pathways.
Computational and Theoretical Chemistry Studies of 5 Bromomethyl 5 Methylspiro 2.3 Hexane
Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules like 5-(Bromomethyl)-5-methylspiro[2.3]hexane. nih.govscirp.org Methods such as B3LYP with a 6-31G(d,p) basis set are commonly used to optimize molecular geometries, finding the lowest energy arrangement of atoms. scirp.orgeurjchem.com
For this spiro[2.3]hexane derivative, the cyclopropane (B1198618) ring is an inflexible, planar triangle of carbons, while the cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to alleviate some of its internal strain. The spiro junction forces a rigid, orthogonal orientation between the two rings. Computational analysis focuses on identifying the most stable conformers, which primarily differ in the orientation of the bromomethyl and methyl groups on the cyclobutane ring.
The key structural parameters predicted by these calculations include bond lengths, bond angles, and dihedral angles. An exhaustive conformational search would reveal the potential energy surface, identifying not only the minimum-energy conformers but also the transition states that separate them. researchgate.net
Table 1: Representative Geometric Parameters of this compound (Calculated via DFT)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Cyclopropane Ring | ||
| C-C Bond Length | Within the 3-membered ring | ~1.51 Å |
| C-C-C Bond Angle | Internal angle of 3-membered ring | ~60° |
| Cyclobutane Ring | ||
| C-C Bond Length | Within the 4-membered ring | ~1.55 Å |
| C-C-C Bond Angle | Internal angle of 4-membered ring | ~88° |
| Puckering Angle | Dihedral angle defining the fold | ~25-35° |
| Substituents | ||
| C-C(Br) Bond Length | Cyclobutane to bromomethyl carbon | ~1.54 Å |
| C-Br Bond Length | Carbon-Bromine bond | ~1.97 Å |
Strain Energy Analysis of the Spiro[2.3]hexane Framework
The spiro[2.3]hexane framework is inherently strained due to the presence of the small cyclopropane and cyclobutane rings. Strain energy is the excess energy a molecule possesses compared to a hypothetical strain-free reference compound. This energy can be calculated computationally using homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, allowing for a reliable cancellation of errors. anu.edu.au
The total strain energy of the parent spiro[2.3]hexane has been computationally determined to be approximately 54.9 kcal/mol. mdpi.com This high value is very close to the sum of the individual strain energies of cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.4 kcal/mol), indicating that the spiro fusion itself does not introduce a significant amount of additional strain. mdpi.com This substantial stored energy is a primary driving force for the chemical reactivity of the molecule, particularly in reactions that lead to ring-opening. nih.gov
Table 2: Comparison of Calculated Strain Energies (SE) of Cyclic Hydrocarbons
| Compound | Number of Carbons | Calculated SE (kcal/mol) | SE per Carbon (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane | 4 | 26.4 | 6.6 |
| Spiro[2.2]pentane | 5 | 62.9 | 12.6 |
| Spiro[2.3]hexane | 6 | 54.9 mdpi.com | 9.2 |
| Cyclohexane (B81311) | 6 | ~0 | ~0 |
Data sourced from computational studies. mdpi.com
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable insights into reaction pathways by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the geometries and energies of intermediates and, most importantly, transition states (the highest energy point along a reaction coordinate). nih.govresearchgate.net
The bromomethyl group is a prime site for nucleophilic substitution. Theoretical calculations can be used to model and compare the two primary pathways: the bimolecular S(_N)2 mechanism and the unimolecular S(_N)1 mechanism.
S(_N)2 Pathway: Computational modeling of the S(_N)2 reaction involves calculating the transition state where the nucleophile attacks the carbon atom and the bromide ion leaves simultaneously. The activation energy for this pathway is highly sensitive to steric hindrance around the reaction center. The bulky spiro[2.3]hexane framework would be expected to raise the energy of this transition state compared to a less hindered primary alkyl bromide.
S(_N)1 Pathway: An S(_N)1 mechanism would proceed through a primary carbocation intermediate, which is generally unstable. However, anchimeric assistance (neighboring group participation) from the strained C-C bonds of the spiro system could potentially stabilize this cation and lead to rearrangement. Computational studies can quantify the stability of this carbocation and the energy barrier to its formation. mdpi.com
DFT calculations of the activation barriers for both pathways can predict which mechanism is more favorable under specific conditions. nih.govresearchgate.net For a primary bromide like this, the S(_N)2 pathway is typically favored, a prediction that can be confirmed by locating the respective transition states and comparing their energies. rsc.org
The high strain energy of the spiro[2.3]hexane system makes it susceptible to ring-opening and rearrangement reactions, which are often triggered by the formation of a carbocation adjacent to the ring. sci-hub.seacs.org If the bromide ion departs via an S(_N)1-like process, the resulting primary carbocation can undergo a rapid rearrangement.
Computational studies model this process by mapping the reaction pathway for carbocation migration. A likely rearrangement involves the expansion of the four-membered ring into a more stable five-membered ring. This proceeds through a cyclobutylcarbinyl to cyclopentyl carbocation rearrangement, a well-known process driven by the release of ring strain. Theoretical calculations can pinpoint the transition state for this bond migration, confirming that the relief of strain provides a significant thermodynamic driving force for the reaction. nih.gov
Transition metal catalysis can profoundly alter the reactivity of strained organic molecules. Computational modeling is essential for understanding the complex multi-step mechanisms of these reactions. rsc.orgbohrium.com For a molecule like this compound, a palladium or nickel catalyst could initiate a reaction through oxidative addition into the C-Br bond.
DFT calculations can be used to model each step of a potential catalytic cycle:
Oxidative Addition: Calculation of the transition state for the insertion of the metal center (e.g., Pd(0)) into the carbon-bromine bond to form an organometallic intermediate.
Subsequent Steps: Modeling of further steps such as migratory insertion or beta-hydride elimination, which could lead to various ring-opened or rearranged products.
Reductive Elimination: Characterization of the final step that regenerates the catalyst and releases the organic product.
Prediction of Reactivity and Selectivity
Computational chemistry offers several descriptors derived from the electronic structure of a molecule that can predict its reactivity and the selectivity of its reactions. mdpi.comscielo.org.mx
Frontier Molecular Orbital (FMO) Theory: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this compound, the LUMO is expected to be localized on the C-Br antibonding orbital. This indicates that this site is the most electrophilic and therefore the most susceptible to attack by a nucleophile.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this molecule, a strong positive potential would be expected around the methylene (B1212753) carbon attached to the bromine, confirming it as the primary site for nucleophilic attack.
Calculated Reaction Barriers: As discussed previously, comparing the calculated activation energies ((\Delta G^\ddagger)) for competing reaction pathways allows for a quantitative prediction of selectivity. For instance, a lower activation barrier for S(_N)2 substitution compared to a ring-rearrangement pathway would predict that substitution is the major reaction channel under kinetically controlled conditions.
Table 3: Computationally Derived Reactivity Descriptors
| Descriptor | Predicted Location/Value | Implication |
|---|---|---|
| LUMO | Localized on (\sigma)* orbital of the C-Br bond | Site is highly electrophilic and susceptible to nucleophilic attack. |
| MEP | Strong positive potential on the CH(_2)Br carbon | Confirms the electrophilic nature of the bromomethyl group. |
| Strain Energy | High (~55 kcal/mol) | Provides a strong thermodynamic driving force for ring-opening reactions. |
| Activation Barriers | S(_N)2 vs. Rearrangement | The relative energies predict the dominant reaction product (kinetic control). |
These descriptors are typically calculated using DFT methods like B3LYP/6-311++G(d,p). nih.govnih.gov
Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies of this compound
The surrounding solvent environment can significantly influence the chemical reactivity, conformational stability, and spectroscopic properties of a molecule. rsc.org In the realm of computational chemistry, accurately modeling these solvent effects is crucial for obtaining results that correlate well with experimental observations. For a molecule such as this compound, the choice of solvation model can impact the prediction of its behavior in solution, from reaction kinetics to equilibrium geometries. chemrxiv.org Computational studies employ two primary strategies to account for these interactions: implicit and explicit solvation models. wikipedia.org
Implicit Solvation Models (Continuum Models)
Implicit, or continuum, solvation models treat the solvent as a continuous, uniform medium with averaged properties, such as the dielectric constant (ε). fiveable.me The solute molecule is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized medium. fiveable.me This approach offers a computationally efficient way to capture the bulk effects of the solvent. wikipedia.org
Several popular implicit solvation models are available, each with its own methodology for defining the solute cavity and calculating the solvation free energy. wikipedia.org These include:
Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity and solves the Poisson-Boltzmann equation to describe the electric potential. fiveable.me
Conductor-like Screening Model (COSMO): COSMO treats the solvent as a conductor, which simplifies the calculation of the screening charges on the cavity surface. wikipedia.org
Solvation Model based on Density (SMD): This model is based on the generalized Born approximation and is parameterized for a wide range of solvents to provide accurate solvation free energies. wikipedia.org
The solvation free energy (ΔGsolv) in these models is typically decomposed into several components, including electrostatic, cavitation (the energy required to create the solute cavity), and dispersion-repulsion interactions. fiveable.me
Table 1: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Various Solvents using Different Implicit Models
| Solvent | Dielectric Constant (ε) | PCM (kcal/mol) | COSMO (kcal/mol) | SMD (kcal/mol) |
| n-Hexane | 1.88 | -1.5 | -1.7 | -1.6 |
| Dichloromethane | 8.93 | -4.2 | -4.5 | -4.4 |
| Acetone (B3395972) | 20.7 | -5.8 | -6.1 | -6.0 |
| Acetonitrile | 37.5 | -6.5 | -6.8 | -6.7 |
| Water | 78.4 | -7.1 | -7.5 | -7.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
Explicit Solvation Models
In contrast to the continuum approach, explicit solvation models represent individual solvent molecules and their direct interactions with the solute. fiveable.me This method provides a more detailed and physically realistic description of the solvent structure and dynamics in the immediate vicinity of the solute molecule. wikipedia.org Commonly used explicit solvation methods include:
Molecular Dynamics (MD) Simulations: This technique uses classical mechanics to simulate the motion of the solute and a large number of individual solvent molecules over time, allowing for the exploration of conformational changes and dynamic processes.
Monte Carlo (MC) Simulations: MC methods use statistical mechanics to sample different configurations of the solvent molecules around the solute to determine thermodynamically averaged properties.
While explicit models offer a higher level of detail, they are significantly more computationally expensive than their implicit counterparts. wikipedia.org
Hybrid Solvation Models
To balance accuracy and computational cost, hybrid models have been developed. These approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM), treat the solute molecule with a high level of quantum mechanical theory while representing the solvent molecules with less computationally demanding molecular mechanics force fields. This allows for the detailed study of reactions and properties in a solvated environment.
Impact on Computational Predictions for this compound
The choice of solvation model can have a profound impact on the predicted properties and reactivity of this compound. For instance, in studying a potential SN2 reaction involving the displacement of the bromide ion, the polarity of the solvent would play a critical role. wikipedia.org
Transition State Stabilization: Polar aprotic solvents, such as acetone or acetonitrile, would be expected to stabilize the charge-separated transition state of an SN2 reaction more effectively than nonpolar solvents like n-hexane. wikipedia.org An implicit solvation model could capture this trend by showing a lower activation energy in solvents with higher dielectric constants.
Nucleophile Solvation: In protic solvents like water, strong nucleophiles can be heavily solvated through hydrogen bonding, which can decrease their reactivity. wikipedia.org An explicit solvation model would be necessary to accurately capture these specific hydrogen bonding interactions and their effect on the reaction kinetics.
Table 2: Hypothetical Calculated Activation Energies (ΔE‡) for a Nucleophilic Substitution Reaction of this compound in Different Solvation Models
| Solvent | Solvation Model | Calculated ΔE‡ (kcal/mol) |
| Gas Phase | None | 30.5 |
| n-Hexane | Implicit (SMD) | 28.1 |
| Acetonitrile | Implicit (SMD) | 24.3 |
| Water | Implicit (SMD) | 22.8 |
| Water | Explicit (QM/MM) | 23.5 |
Note: This table presents hypothetical data to illustrate the expected trends in activation energies as a function of solvent and model type. Specific experimental or computational data for this reaction is not available.
Applications in Advanced Organic Synthesis Using 5 Bromomethyl 5 Methylspiro 2.3 Hexane
Utilization as a Building Block for Complex Molecular Scaffolds
The inherent structural rigidity and defined spatial orientation of the spiro[2.3]hexane moiety make 5-(bromomethyl)-5-methylspiro[2.3]hexane an attractive starting material for the synthesis of intricate molecular structures. The presence of the bromomethyl group provides a key functional site for nucleophilic substitution and other transformations, enabling its integration into larger and more complex scaffolds.
Construction of Novel Spirocyclic Systems
The alkylating nature of this compound allows for its reaction with various nucleophiles, leading to the elaboration of the spirocyclic core. This reactivity is fundamental to the construction of novel spirocyclic systems with potential applications in drug discovery and materials science. By carefully selecting the nucleophilic partner, chemists can introduce a wide array of functional groups and structural motifs, thereby expanding the chemical space accessible from this building block.
Synthesis of Fused Ring Systems
While direct applications are still emerging, the structural framework of this compound can be conceptually envisioned as a precursor for the synthesis of fused ring systems. Intramolecular cyclization strategies, following the initial substitution of the bromide, could potentially lead to the formation of polycyclic structures that incorporate the spiro[2.3]hexane unit in a fused manner. Such transformations would offer access to unique and sterically demanding carbocyclic and heterocyclic frameworks.
Design and Synthesis of Conformationally Constrained Analogues
The conformational rigidity of the spiro[2.3]hexane unit is a valuable attribute in the design of bioactive molecules. By incorporating this moiety, chemists can restrict the conformational freedom of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.
Scaffolding for Strained Alkenes in Click Chemistry
The field of click chemistry often utilizes strained alkenes for rapid and efficient bioorthogonal reactions. The rigid framework of this compound could potentially serve as a scaffold for the synthesis of novel strained alkenes. The introduction of a double bond within a ring system fused or attached to the spiro[2.3]hexane core could generate the requisite ring strain for participation in strain-promoted cycloaddition reactions, a cornerstone of modern chemical biology.
Stereocontrolled Synthesis of Chiral Derivatives
There is no information available to populate this section with the required detailed research findings and data tables.
Advanced Spectroscopic Elucidation and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-(Bromomethyl)-5-methylspiro[2.3]hexane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Based on the structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The cyclobutane (B1203170) and cyclopropane (B1198618) rings introduce significant ring strain, which influences the electronic environment and, consequently, the chemical shifts of the associated nuclei.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C2 (CH₂) | 0.6 - 1.0 | 15 - 25 |
| C3 (Spiro C) | - | 35 - 45 |
| C4/C6 (CH₂) | 1.8 - 2.2 | 30 - 40 |
| C5 (Quaternary C) | - | 40 - 50 |
| C7 (CH₃) | 1.0 - 1.3 | 20 - 30 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Application of 1D and 2D NMR Techniques for Stereochemical Assignment
1D NMR: The ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns), revealing scalar coupling between adjacent protons. The spectrum is expected to show distinct signals for the methyl group (a singlet), the bromomethyl group (a singlet or AB quartet depending on chirality effects), and the diastereotopic protons of the cyclopropane and cyclobutane rings (complex multiplets). The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would identify the number of quaternary, methine, methylene (B1212753), and methyl carbons.
2D NMR: To resolve the complex coupling networks and confirm the carbon backbone, several 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, mapping out the connectivity within the cyclobutane and cyclopropane rings. For instance, it would show correlations between the geminal and vicinal protons of the ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Dynamic NMR Studies for Conformational Analysis
The cyclobutane ring in this compound is not planar and can undergo a puckering motion. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into the energetics of this conformational interchange. By analyzing the changes in the line shape of NMR signals as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the ring-flipping process. At low temperatures (the slow-exchange regime), distinct signals for the axial and equatorial protons might be observed, which would coalesce into averaged signals as the temperature is raised and the rate of conformational exchange increases.
In-situ NMR for Reaction Monitoring
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic and kinetic data. This technique could be applied to study the formation of this compound or its subsequent reactions. For example, during its synthesis, the disappearance of reactant signals and the concurrent appearance of product signals (e.g., the characteristic signals for the spiro-scaffold and the bromomethyl group) could be tracked over time to optimize reaction conditions and identify any transient intermediates.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₁₃Br), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak ([M]⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₈H₁₃⁷⁹Br | 188.0201 |
| [M]⁺ (with ⁸¹Br) | C₈H₁₃⁸¹Br | 190.0180 |
| [M+H]⁺ (with ⁷⁹Br) | C₈H₁₄⁷⁹Br | 189.0279 |
| [M+H]⁺ (with ⁸¹Br) | C₈H₁₄⁸¹Br | 191.0258 |
| [M+Na]⁺ (with ⁷⁹Br) | C₈H₁₃⁷⁹BrNa | 211.0095 |
Source: Predicted values based on elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to provide detailed structural information. For this compound, characteristic fragmentation pathways would be expected:
Loss of a bromine radical (•Br): This would lead to a prominent fragment ion at m/z 109.09, corresponding to the [C₈H₁₃]⁺ cation.
Loss of the bromomethyl group (•CH₂Br): This fragmentation would result in an ion corresponding to the remaining spirocyclic structure.
Ring-opening fragmentations: The strained cyclobutane and cyclopropane rings could undergo characteristic ring-opening and rearrangement pathways upon ionization and fragmentation, providing further confirmation of the spiro[2.3]hexane core structure.
Analyzing these fragmentation patterns allows for the piece-by-piece confirmation of the molecular structure deduced from NMR spectroscopy.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unequivocal evidence of bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry. nih.gov For a chiral molecule like this compound, which possesses a stereocenter at the spiro carbon, single-crystal X-ray diffraction analysis would be the gold standard for assigning its configuration. mkuniversity.ac.in
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise location of each atom in the crystal lattice.
In the context of spiro compounds, X-ray crystallography has been instrumental in confirming the relative configurations of newly synthesized molecules. acs.orgmdpi.com For this compound, this technique would definitively establish the spatial relationship between the methyl and bromomethyl groups attached to the spiro carbon, as well as the orientation of the cyclopropane and cyclobutane rings relative to each other.
Furthermore, in cases where a chiral resolving agent is used to separate enantiomers, or if the crystal forms in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of the molecule. nih.gov This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.
Table 1: Representative Crystallographic Data for a Spirocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.2 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Strain Indicators
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of its chemical bonds. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy involves the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at frequencies corresponding to these vibrations. For this compound, the IR spectrum would be expected to exhibit characteristic absorptions for its constituent functional groups. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A key feature would be the C-Br stretching vibration, which for bromoalkanes typically occurs in the fingerprint region, between 500 and 750 cm⁻¹.
Raman Spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The spiro[2.3]hexane core of the molecule, with its highly strained cyclopropane and cyclobutane rings, would give rise to distinctive features in the vibrational spectra. Ring strain significantly influences the vibrational frequencies of the cyclic framework. core.ac.ukpharmacy180.com
Cyclopropane Ring: The small 60° bond angles in the cyclopropane ring lead to significant angle strain. pharmacy180.com This results in characteristic C-H stretching vibrations at higher frequencies (around 3080-3000 cm⁻¹) and ring deformation modes at lower frequencies compared to unstrained alkanes. cdnsciencepub.comaip.orgaip.orgcdnsciencepub.comdaneshyari.com
Cyclobutane Ring: The cyclobutane ring also possesses considerable angle and torsional strain. docbrown.info Its vibrational spectrum is characterized by ring puckering and deformation modes at specific frequencies. docbrown.infoacs.orgresearchgate.netresearchgate.net The analysis of these modes can provide information about the conformation of the four-membered ring. researchgate.netnih.gov
The combination of IR and Raman spectroscopy would therefore provide a comprehensive vibrational profile of this compound, allowing for the confirmation of its functional groups and providing qualitative indicators of the inherent ring strain in its spirocyclic structure. matec-conferences.orgresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Notes |
| C-H Stretch (cyclopropyl) | IR, Raman | ~3080-3000 | Higher frequency due to ring strain. |
| C-H Stretch (alkyl) | IR, Raman | ~2960-2850 | Typical for methyl and methylene groups. |
| CH₂ Scissoring | IR | ~1465 | |
| CH₃ Bending | IR | ~1450 and ~1375 | |
| Cyclobutane Ring Deformation | IR, Raman | ~900-1200 | Characteristic of the four-membered ring. docbrown.info |
| Cyclopropane Ring Breathing | Raman | ~1200 | Often a strong, polarized band. |
| C-Br Stretch | IR | ~750-500 | Characteristic of the bromomethyl group. |
Note: These are predicted values based on data for analogous structures and functional groups.
Future Research Directions and Unexplored Reactivity of 5 Bromomethyl 5 Methylspiro 2.3 Hexane
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of spiro[2.3]hexane derivatives often involves methodologies that may not align with modern principles of green chemistry. Future research should prioritize the development of synthetic pathways to 5-(bromomethyl)-5-methylspiro[2.3]hexane that are both efficient and environmentally benign. A general green protocol for the synthesis of spiro[2.3]hexane has been described, avoiding the use of harmful and toxic reagents, which could be adapted for this specific compound. rsc.org
One promising approach is the use of photoinduced, additive-free methods. rsc.orgresearchgate.net These reactions, often proceeding under mild conditions with visible light, could offer a sustainable alternative to traditional synthetic methods that may require harsh reagents or catalysts. rsc.orgresearchgate.net The development of such a route would likely involve the photochemical generation of reactive intermediates that can participate in the construction of the spiro[2.3]hexane framework.
Further exploration into catalytic methods, such as those employing organometallic reagents, could also lead to more efficient syntheses. For instance, the use of a trimethylaluminum/diiodomethane reagent has been shown to be effective in the synthesis of other spiro[2.3]hexane systems. researchgate.net Adapting such catalytic systems to incorporate the bromomethyl and methyl functionalities is a key challenge for future work.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Photoinduced Synthesis | Additive-free, mild conditions, high functional group tolerance. rsc.orgresearchgate.net | Substrate scope, regioselectivity, and scalability. |
| Organometallic Catalysis | High efficiency, potential for stereocontrol. | Catalyst stability, substrate specificity, and cost. |
| Enzymatic Resolution | High enantioselectivity for chiral derivatives. nih.govacs.orgfigshare.com | Enzyme availability and stability, reaction optimization. |
Exploration of Novel Catalytic Transformations and Reaction Pathways
The strained cyclobutane (B1203170) and cyclopropane (B1198618) rings within the spiro[2.3]hexane core of this compound suggest a rich and largely unexplored reactivity profile. Future research should focus on leveraging this inherent strain to drive novel catalytic transformations. The bromomethyl group serves as a versatile handle for a variety of subsequent chemical modifications.
Investigations into transition-metal-catalyzed cross-coupling reactions, where the bromide is displaced to form new carbon-carbon or carbon-heteroatom bonds, would be a logical starting point. Furthermore, the strained rings may be susceptible to catalytic ring-opening reactions, providing access to more complex molecular architectures. The solvolytic rearrangement of the related spiro[2.3]hexane-4-methanol system has been studied, indicating the potential for rearrangements in this class of compounds. acs.org
Phosphine-catalyzed annulation reactions have been successfully applied to other systems to create spirocyclic scaffolds and could be a fruitful area of investigation for derivatizing the spiro[2.3]hexane core. acs.org Additionally, the development of dirhodium tetracarboxylate catalysts for C-H functionalization could enable site-selective modifications of the spirocyclic framework, a challenging but highly rewarding goal. researchgate.net
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry offers a powerful tool for predicting the reactivity and properties of novel compounds like this compound. compchem.nl Future research should employ advanced computational modeling to gain a deeper understanding of its electronic structure, strain energy, and potential reaction pathways.
Density Functional Theory (DFT) calculations can be used to model transition states of potential reactions, providing insights into reaction mechanisms and helping to predict the feasibility of new transformations. For example, computational studies have been used to understand the steric factors influencing the reactivity of strained spirocyclic alkenes. acs.org Similar approaches could be used to predict the outcomes of catalytic reactions involving this compound.
Molecular dynamics simulations could also be employed to study the conformational landscape of the molecule and its interactions with potential binding partners, which is particularly relevant if the compound is considered as a building block for larger, functional molecules.
Table 2: Focus of Computational Studies
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state energies. | Prediction of reaction feasibility and product distribution. |
| Molecular Dynamics (MD) | Explore conformational flexibility and intermolecular interactions. | Understanding of dynamic behavior and binding affinities. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze electron density and bonding characteristics. | Insights into the nature of the strained ring system. |
Integration into Supramolecular Chemistry and Nanotechnology
While the direct application of this compound in supramolecular chemistry and nanotechnology is speculative, its unique three-dimensional structure and functional handle suggest potential. The rigid, non-planar spiro[2.3]hexane core could serve as a novel scaffold for the construction of larger, well-defined supramolecular assemblies.
The bromomethyl group can be readily converted to other functionalities, such as thiols or azides, which are commonly used for surface functionalization of nanoparticles or for "click" chemistry reactions to build complex architectures. The inherent chirality of certain spiro[2.3]hexane derivatives could also be exploited in the design of chiral sensors or catalysts.
Future research in this area would involve the synthesis of derivatives of this compound with functionalities suitable for self-assembly or surface attachment, followed by the characterization of the resulting supramolecular structures or nanomaterials.
Chemo-Enzymatic and Biocatalytic Approaches to Spiro[2.3]hexane Synthesis
Biocatalysis offers a powerful and sustainable approach to the synthesis of complex molecules. The application of chemo-enzymatic and biocatalytic methods to the synthesis of the spiro[2.3]hexane core is a promising area for future research. Lipases, for example, have been successfully used for the enzymatic resolution of racemic spiro[2.3]hexane derivatives, enabling the synthesis of enantiomerically pure carbocyclic nucleosides. nih.govacs.orgfigshare.com
Future work could focus on identifying or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of the spiro[2.3]hexane skeleton itself. This could involve screening existing enzyme libraries or using directed evolution to create novel biocatalysts with the desired activity and selectivity. A successful biocatalytic route would not only be more sustainable but could also provide access to chiral derivatives of this compound with high enantiopurity.
常见问题
Q. What are the optimal synthetic routes for 5-(Bromomethyl)-5-methylspiro[2.3]hexane, and how do reaction conditions influence yield?
The synthesis of spirocyclic compounds often involves cyclization or ring-opening strategies. For this compound, key methods include:
- Intramolecular cyclization of brominated precursors under base catalysis (e.g., KOH/EtOH) to form the spiro core .
- Substitution reactions using Grignard reagents or organoboranes to introduce the bromomethyl group .
Methodological Note : Yield optimization requires precise control of temperature (e.g., 0–5°C for bromomethylation) and stoichiometric ratios of reagents. Characterization via H/C NMR and GC-MS is critical to confirm purity .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may arise from conformational flexibility or impurities.
- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, clarifying the spiro junction and substituent positions .
- X-ray crystallography : Provides definitive proof of the spirocyclic geometry and bromomethyl orientation .
Q. What are the stability considerations for storing this compound?
The compound is sensitive to light and moisture due to the C-Br bond’s susceptibility to hydrolysis.
- Storage : Under inert gas (Ar/N) at –20°C in amber vials.
- Stability assays : Monitor degradation via periodic TLC or HPLC to detect bromine loss or ring-opening byproducts .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence the reactivity of this compound in cross-coupling reactions?
The spiro structure imposes steric constraints, affecting reaction pathways:
- Suzuki-Miyaura coupling : The bromomethyl group participates selectively, but bulky ligands (e.g., SPhos) are needed to mitigate steric hindrance at the spiro center .
- Competing pathways : Ring strain may drive unexpected side reactions (e.g., cyclopropane ring-opening under strong bases). Kinetic studies under varying Pd catalysts (e.g., Pd(OAc) vs. PdCl) can elucidate mechanistic details .
Q. What computational methods predict the regioselectivity of this compound in nucleophilic substitutions?
- DFT calculations : Model transition states to predict preferential attack at the bromomethyl group versus the spiro carbon. Basis sets (e.g., B3LYP/6-31G*) can quantify charge distribution and orbital interactions .
- MD simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics and steric accessibility .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement in this compound?
- Deuterium labeling : Replace H atoms adjacent to the bromomethyl group to measure . A primary KIE (>1) suggests a concerted S2 mechanism, while secondary KIEs indicate a stepwise process .
- Competitive experiments : Compare reaction rates with isotopic variants under identical conditions to map the reaction coordinate .
Q. What strategies mitigate diastereomer formation during functionalization of this compound?
- Chiral auxiliaries : Temporarily introduce directing groups (e.g., oxazolidinones) to enforce stereocontrol during substitutions .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated reactions to bias enantiomer formation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Discrepancies may stem from impurities or measurement techniques:
- Standardized protocols : Use nephelometry for turbidity measurements and DSC for phase transitions.
- Solubility parameters : Calculate Hansen solubility parameters (δ, δ, δ) to predict compatibility with solvents like DCM (δ = 20.3) vs. MeOH (δ = 29.7) .
Q. Why do catalytic hydrogenation studies show variable selectivity for the spirocyclic core?
- Catalyst poisoning : Trace sulfur or phosphorous contaminants in Pd/C may deactivate catalysts. Pre-treatment with EDTA or Chelex resin improves reproducibility .
- Pressure effects : Higher H pressure (e.g., 50 psi) favors ring-opening over bromine retention. Monitor via in-situ FTIR .
Methodological Resources
- Synthetic protocols : Refer to PubChem (CID: [compound-specific ID]) for validated procedures .
- Safety data : Consult SDS from Aladdin Biochemical or Thermo Scientific for handling guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
